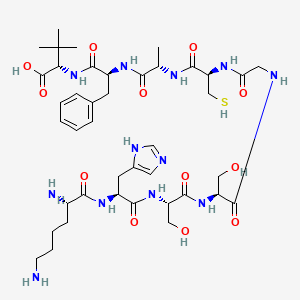
303052-45-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Neuropeptide Y (29-64) is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
In an industrial setting, the production of Neuropeptide Y (29-64) involves large-scale SPPS. The process is automated to ensure high efficiency and yield. The peptide is then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level .
Analyse Chemischer Reaktionen
Types of Reactions
Neuropeptide Y (29-64) primarily undergoes hydrolysis and enzymatic degradation. It is relatively stable under physiological conditions but can be cleaved by specific proteases .
Common Reagents and Conditions
The hydrolysis of Neuropeptide Y (29-64) can be catalyzed by acidic or basic conditions. Enzymatic degradation involves the use of proteases such as trypsin and chymotrypsin, which cleave the peptide at specific sites .
Major Products Formed
The major products formed from the hydrolysis and enzymatic degradation of Neuropeptide Y (29-64) are smaller peptide fragments and individual amino acids .
Wissenschaftliche Forschungsanwendungen
Neuropeptide Y (29-64) has several scientific research applications:
Wirkmechanismus
Neuropeptide Y (29-64) exerts its effects by binding to specific receptors on the surface of target cells. These receptors are part of the G protein-coupled receptor family. Upon binding, the peptide activates intracellular signaling pathways that regulate various physiological processes, including neurotransmitter release, hormone secretion, and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Neuropeptide Y (1-36)
- Neuropeptide Y (3-36)
- Neuropeptide Y (22-36)
Uniqueness
Neuropeptide Y (29-64) is unique due to its specific amino acid sequence, which confers distinct biological activities compared to other fragments of Neuropeptide Y. Its ability to selectively bind to certain receptors and activate specific signaling pathways makes it a valuable tool in research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
303052-45-1 |
|---|---|
Molekularformel |
C₁₈₉H₂₈₄N₅₄O₅₈S |
Molekulargewicht |
4272.70 |
Sequenz |
One Letter Code: YPSKPDNPGEDAPAEDMARYYSALRHYINLITRQRY |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







